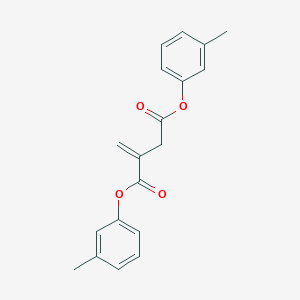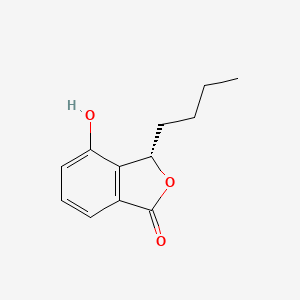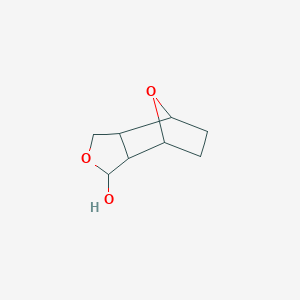
Octahydro-4,7-epoxy-2-benzofuran-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-4,7-epoxy-2-benzofuran-1-ol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products This compound is characterized by its unique structure, which includes an epoxy group and a hydroxyl group attached to a benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-4,7-epoxy-2-benzofuran-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyphenyl derivatives using hypervalent iodine reagents. For instance, the use of (diacetoxyiodo)benzene in acetonitrile can facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization are examples of methods that can be employed to produce benzofuran derivatives on a larger scale .
化学反応の分析
Types of Reactions: Octahydro-4,7-epoxy-2-benzofuran-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the epoxy group.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of benzofuran ketones or aldehydes.
Reduction: Formation of benzofuran diols.
Substitution: Formation of halogenated benzofuran derivatives.
科学的研究の応用
Octahydro-4,7-epoxy-2-benzofuran-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.
作用機序
The mechanism of action of octahydro-4,7-epoxy-2-benzofuran-1-ol involves its interaction with biological targets through its functional groups. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the epoxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death .
類似化合物との比較
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness: Octahydro-4,7-epoxy-2-benzofuran-1-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike other benzofuran derivatives, its epoxy and hydroxyl groups allow for a broader range of chemical modifications and interactions with biological targets.
特性
CAS番号 |
74868-28-3 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
4,10-dioxatricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C8H12O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h4-9H,1-3H2 |
InChIキー |
JYTQKTKMMXLVJR-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C(C1O2)COC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


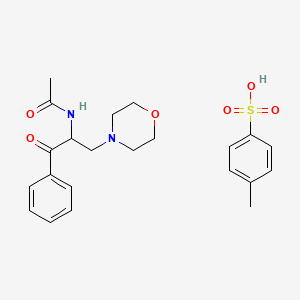


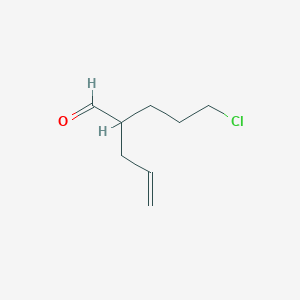
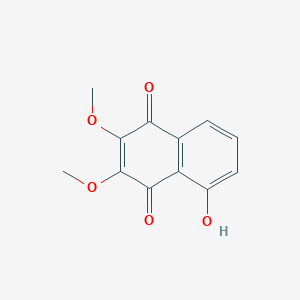
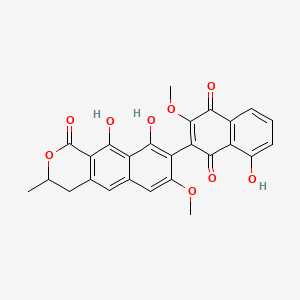
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
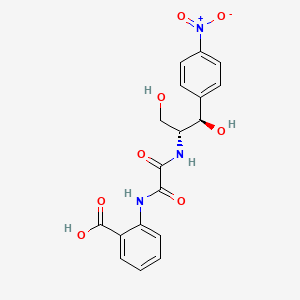
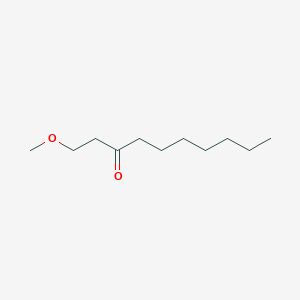
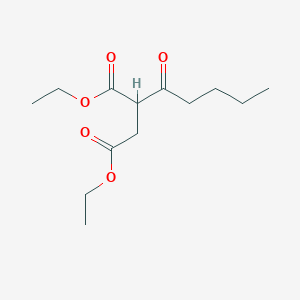
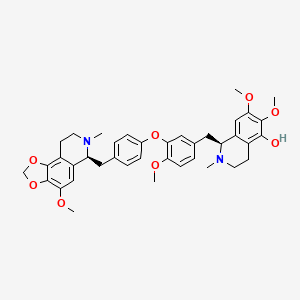
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
